7-Methoxy-1H-indazole-3-carbaldehyde (CAS 1379252-04-6): A Strategic Scaffold in Modern Medicinal Chemistry and Kinase Inhibitor Design
7-Methoxy-1H-indazole-3-carbaldehyde (CAS 1379252-04-6): A Strategic Scaffold in Modern Medicinal Chemistry and Kinase Inhibitor Design
Executive Summary
In the landscape of modern drug discovery, the indazole heterocycle is universally recognized as a "privileged scaffold." Its structural bioisosterism with indole and its exceptional capacity to form robust hydrogen-bonding networks make it a cornerstone in the design of targeted therapeutics. 7-Methoxy-1H-indazole-3-carbaldehyde (CAS 1379252-04-6) represents a highly specialized, pre-functionalized building block that accelerates the synthesis of complex active pharmaceutical ingredients (APIs). By featuring a reactive formyl group at the C3 position and a sterically/electronically distinct methoxy group at the C7 position, this compound bypasses traditional synthetic bottlenecks, offering researchers direct access to diverse chemical spaces for oncology, neurology, and inflammatory disease targeting[1].
Physicochemical Profiling & Structural Rationale
The strategic value of CAS 1379252-04-6 lies in its precise substitution pattern. Each functional group serves a distinct mechanistic purpose in both chemical synthesis and biological target engagement.
-
The Indazole Core (Hinge-Binding Motif): The 1H-indazole nucleus acts as a bidentate hydrogen-bonding system. The N1-H serves as a hydrogen-bond donor, while the N2 lone pair acts as an acceptor. This configuration perfectly mimics the adenine ring of ATP, allowing indazole derivatives to anchor deeply within the ATP-binding hinge region of various kinases[1].
-
The 7-Methoxy Substitution: The addition of a methoxy (-OCH₃) group at the 7-position exerts profound steric and electronic effects. Electronically, the oxygen atom provides an auxiliary hydrogen-bond acceptor, which has been empirically shown to improve selectivity profiles against specific targets, such as neuronal Nitric Oxide Synthase (nNOS)[2]. Sterically, the 7-OMe group restricts the rotational freedom of the indazole core within tight binding pockets, locking the molecule into a highly potent, bioactive conformation.
-
The 3-Carbaldehyde (Formyl) Group: Direct electrophilic functionalization (e.g., Vilsmeier-Haack formylation) at the C3 position of indazoles is notoriously difficult and low-yielding due to the electron-deficient nature of the pyrazole ring[1][3]. Having the formyl group pre-installed at C3 provides an immediate electrophilic hub for late-stage diversification via C-C or C-N bond-forming reactions.
Quantitative Data Summary
| Property | Specification / Value |
| Chemical Name | 7-Methoxy-1H-indazole-3-carbaldehyde |
| CAS Registry Number | 1379252-04-6 |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol |
| Physical Form | Solid |
| Typical Purity | ≥95% - 97%[4] |
| Storage Conditions | Refrigerated (2-8°C) under inert atmosphere to prevent aldehyde oxidation |
Applications in Drug Discovery
The 7-methoxy-1H-indazole-3-carbaldehyde building block is heavily utilized in the patent literature for the development of small-molecule inhibitors.
Receptor Tyrosine Kinase (RTK) Inhibitors: Indazole-3-derivatives are potent modulators of angiogenesis. By functionalizing the C3-aldehyde into various amides or alkenes, researchers have developed potent inhibitors of VEGFR (Vascular Endothelial Growth Factor Receptor), FGFR (Fibroblast Growth Factor Receptor), and TEK (Tie-2). Blocking these specific RTKs starves solid tumors of their blood supply, inducing tumor regression without the systemic toxicity associated with traditional chemotherapy[5].
Wnt Signaling Pathway Modulators: Aberrant activation of the Wnt signaling pathway is a primary driver in over 85% of sporadic colorectal cancers. Indazole compounds derived from 3-carbaldehydes have been patented as highly selective inhibitors of Wnt pathway proteins, offering therapeutic avenues for oncology, osteoarthritis, and Alzheimer's disease[6].
Mechanism of RTK inhibition by indazole-derived compounds blocking the ATP-binding hinge region.
Synthetic Methodologies & Workflows
The aldehyde moiety of CAS 1379252-04-6 is highly versatile. It is most commonly subjected to three primary synthetic workflows to generate libraries of kinase inhibitors:
-
Reductive Amination: Yields 3-(aminomethyl)indazoles, introducing basic nitrogen centers that can interact with solvent-exposed regions of the kinase pocket.
-
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile or thiazolidinediones) yields conformationally restricted, highly conjugated systems.
-
Wittig Olefination: Allows for the installation of diverse alkyl or aryl alkene substituents at the C3 position.
Synthetic pathways for functionalizing 7-Methoxy-1H-indazole-3-carbaldehyde in drug discovery.
Experimental Protocols: Self-Validating Reductive Amination
To ensure high scientific integrity and reproducibility, the following protocol for the reductive amination of 7-methoxy-1H-indazole-3-carbaldehyde is designed as a self-validating system. The causality behind the step-wise approach is to prevent the premature reduction of the starting material.
Objective: Synthesis of 3-(aminomethyl)-7-methoxy-1H-indazole derivatives.
Step-by-Step Methodology:
-
Imine Formation (Reaction Setup): Dissolve 7-methoxy-1H-indazole-3-carbaldehyde (1.0 eq) and the desired primary or secondary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE).
-
Causality: DCE is selected over dichloromethane (DCM) because its higher boiling point allows for mild heating (up to 60°C) if the amine is sterically hindered, driving the equilibrium toward imine formation.
-
-
Acidic Catalysis (Optional but Recommended): Add glacial acetic acid (0.1 eq).
-
Causality: Mildly acidic conditions activate the carbonyl carbon for nucleophilic attack without fully protonating the nucleophilic amine.
-
-
Validation Check (Critical Step): Stir the mixture at room temperature for 2–4 hours. Do not add the reducing agent yet. Monitor the reaction via LC-MS or TLC.
-
Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) can reduce unreacted aldehydes to their corresponding alcohols (3-hydroxymethyl-7-methoxy-1H-indazole). Verifying >95% conversion to the imine intermediate before reduction ensures maximum yield and eliminates a difficult-to-separate impurity.
-
-
Reduction: Once imine formation is confirmed, cool the reaction to 0°C and add NaBH(OAc)₃ (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for an additional 4–12 hours.
-
Quench and Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with ethyl acetate. The basic quench neutralizes the acetic acid and breaks down boron complexes, ensuring the basic amine product partitions cleanly into the organic layer. Dry over MgSO₄, filter, and concentrate in vacuo.
References
-
Collot, V., et al. "Synthesis, Pharmacological Study and Modeling of 7-Methoxyindazole and Related Substituted Indazoles as Neuronal Nitric Oxide Synthase Inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2003. Available at: [Link]
- US Patent 6,534,524 B1. "Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use." Google Patents.
- US Patent Application 2011/0034497 A1. "Indazole inhibitors of the wnt signal pathway and therapeutic uses thereof." Google Patents.
-
RSC Advances. "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles." Royal Society of Chemistry, 2018. Available at:[Link]
-
PMC. "Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent." National Institutes of Health, 2023. Available at:[Link]
Sources
- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-methoxy-1H-indazole-3-carbaldehyde | 1379252-04-6 [sigmaaldrich.com]
- 5. US6534524B1 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use - Google Patents [patents.google.com]
- 6. US20110034497A1 - Indazole inhibitors of the wnt signal pathway and therapeutic uses thereof - Google Patents [patents.google.com]
